Chemical Scaffold Differentiation: Non-Peptide vs. Peptide B2 Antagonists
WIN 64338 is distinguished as the first non-peptide competitive B2 antagonist, built on a phosphonium-containing α-amino acid scaffold (molecular weight 783.95 g/mol as the hydrochloride salt), whereas HOE-140 is a decapeptide derivative with substantially higher molecular weight and peptidic backbone [1]. The non-peptide scaffold confers fundamentally different physicochemical properties: WIN 64338 demonstrates solubility of ≥58.8 mg/mL (75 mM) in DMSO, enabling concentrated stock solution preparation for in vitro assays . The peptide nature of HOE-140 introduces susceptibility to peptidase degradation and necessitates distinct formulation and storage conditions, directly impacting experimental reproducibility and procurement decisions [1].
| Evidence Dimension | Molecular scaffold type and physicochemical properties |
|---|---|
| Target Compound Data | Non-peptide phosphonium-based α-amino acid derivative; MW 783.95 (HCl salt); DMSO solubility 58.8 mg/mL (75 mM); CAS 163727-74-0 |
| Comparator Or Baseline | HOE-140 (icatibant): decapeptide analog; MW ~1304; peptide backbone; CAS 130308-48-4 |
| Quantified Difference | Scaffold class difference (non-peptide vs. peptide); DMSO solubility of WIN 64338 enables 75 mM stock solutions |
| Conditions | Chemical characterization and solubility testing per vendor technical datasheets |
Why This Matters
Non-peptide scaffold eliminates peptidase degradation liability and enables reproducible, concentrated stock solution preparation, reducing experimental variability and reagent waste in procurement.
- [1] Sawutz DG, Salvino JM, Dolle RE, Seoane PR, Farmer SG. Pharmacology and structure--activity relationships of the nonpeptide bradykinin receptor antagonist WIN 64338. Can J Physiol Pharmacol. 1995;73(7):805-811. View Source
